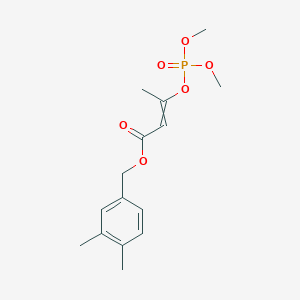
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate is an organic compound with a complex structure that includes a phenyl group substituted with two methyl groups, a methoxyphosphoryloxy group, and a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate typically involves multiple steps, starting with the preparation of the phenyl and but-2-enoate components. The phenyl component can be synthesized through Friedel-Crafts alkylation, where 3,4-dimethylbenzene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. The but-2-enoate moiety can be prepared through esterification of but-2-enoic acid with methanol in the presence of an acid catalyst.
The final step involves the phosphorylation of the but-2-enoate moiety with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryloxy group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phosphorylated amines or thiols.
Aplicaciones Científicas De Investigación
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other phosphorylated organic compounds, such as:
Uniqueness
- The presence of both the phenyl and but-2-enoate moieties in this compound provides unique steric and electronic properties that differentiate it from other phosphorylated compounds. These properties contribute to its distinct reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C15H21O6P |
|---|---|
Peso molecular |
328.30 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-11-6-7-14(8-12(11)2)10-20-15(16)9-13(3)21-22(17,18-4)19-5/h6-9H,10H2,1-5H3 |
Clave InChI |
YCCYQQBSXDNVCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)COC(=O)C=C(C)OP(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
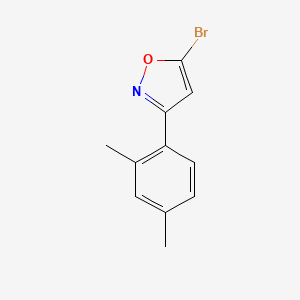
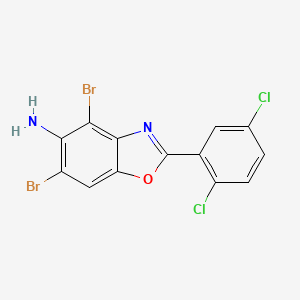

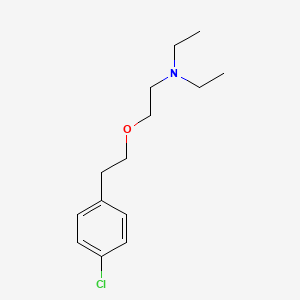
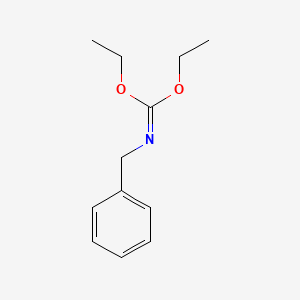
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
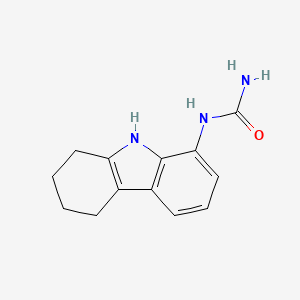
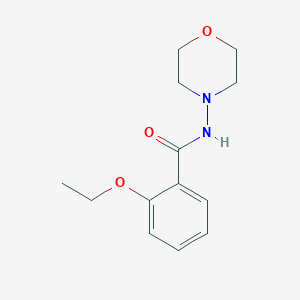
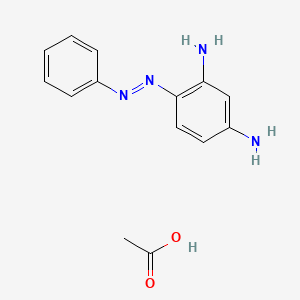
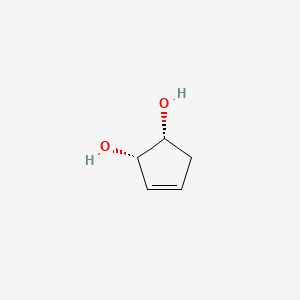
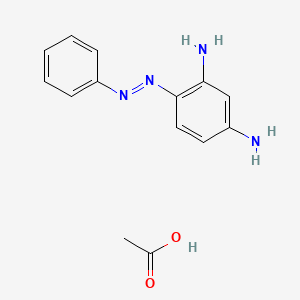
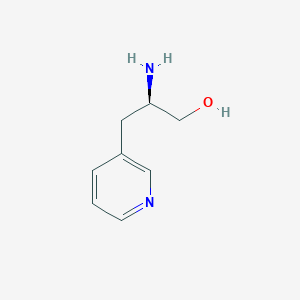
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
